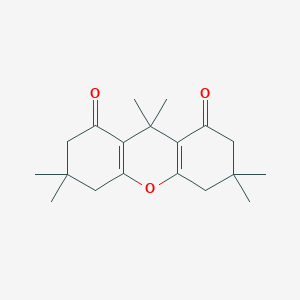
3,3,6,6,9,9-hexamethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione
説明
3,3,6,6,9,9-Hexamethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione is a compound belonging to the xanthene class, known for its diverse applications in chemistry and materials science.
Synthesis Analysis
The synthesis of related xanthene compounds often involves reactions like condensation and cyclization. For example, 9-(4-hydroxybutyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione was synthesized through a one-pot reaction between dimedone and 3,4-dihydro-2H-pyran in aqueous citric acid with a 72% yield (Navarro et al., 2016).
Molecular Structure Analysis
X-ray crystallography reveals that such compounds often have complex structures, featuring rings such as 1,4-dihydropyridine and six-membered xanthene rings with specific conformations. For instance, a related compound displayed a boat conformation in its xanthene ring (Shi et al., 2007).
Chemical Reactions and Properties
Xanthene derivatives can undergo various chemical reactions, including conjugate additions and Michael acceptors reactions, as seen in the synthesis of 2,3,4,9-tetrahydro-1H-xanthene-1,9-diones (Gabbutt et al., 1997). These reactions contribute to the formation of diverse structures and functionalities in xanthene derivatives.
科学的研究の応用
Synthesis and Chemical Properties
Synthesis Techniques
The compound has been synthesized through various environmentally friendly and efficient methods. For instance, Navarro et al. (2016) demonstrated a synthesis method with a 72% yield through a one-pot reaction, suggesting a feasible approach for producing this compound (Navarro, Sierra, & Ochoa‐Puentes, 2016).
Structural Analysis
Various studies have focused on the structural and spectroscopic analysis of xanthene derivatives, indicating their complex and versatile chemical nature. Kumar et al. (2020) conducted a comparative analysis on hexahydroacridine-1,8(2H,5H)-dione derivatives, emphasizing the significance of these compounds in scientific research (Kumar et al., 2020).
Pharmaceutical and Biological Applications
Antimicrobial Properties
Angajala et al. (2017) synthesized novel xanthene derivatives and found them to exhibit significant antibacterial and antifungal activities, indicating potential pharmaceutical applications (Angajala et al., 2017).
Anticancer Potential
Some derivatives of this compound have shown promising anti-proliferative properties against various cancer cell lines. Mulakayala et al. (2012) found that certain derivatives, especially those with a hydroxy phenyl group, were effective against cancer cells, highlighting their potential in cancer research (Mulakayala et al., 2012).
Antioxidant Activities
Derivatives of this compound have been evaluated for their antioxidant properties. Zukić et al. (2018) synthesized tetramethyl xanthene dione derivatives and tested them for antioxidant activity, demonstrating their potential as antioxidant agents (Zukić et al., 2018).
Advanced Research and Computational Studies
Computational Analysis
Theoretical and computational studies have been conducted on these compounds to understand their properties better. Sangwan et al. (2020) performed quantum chemical studies on synthesized derivatives, indicating the role of computational methods in understanding these complex molecules (Sangwan et al., 2020).
Molecular Docking Studies
Veljović et al. (2017) used artificial neural networks and docking studies to predict the antimicrobial activity of new compounds, demonstrating the integration of advanced technologies in pharmaceutical research (Veljović et al., 2017).
特性
IUPAC Name |
3,3,6,6,9,9-hexamethyl-2,4,5,7-tetrahydroxanthene-1,8-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O3/c1-17(2)7-11(20)15-13(9-17)22-14-10-18(3,4)8-12(21)16(14)19(15,5)6/h7-10H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTFQHJMVAIIKBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C(C3=C(O2)CC(CC3=O)(C)C)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(1-cyclohexen-1-yl)ethyl]-2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5665960.png)
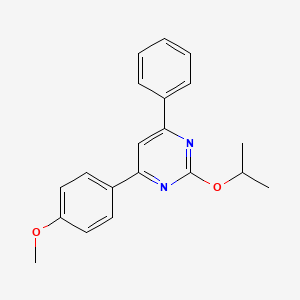
![N-methyl-2-[4-(2-pyrimidinyl)-1-piperazinyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)acetamide](/img/structure/B5665979.png)
![1-methyl-N-[2-(trifluoromethyl)benzyl]-4-piperidinamine](/img/structure/B5665982.png)

![2-{2-[2-(5-methylisoxazol-3-yl)piperidin-1-yl]-2-oxoethyl}-5-pyrrolidin-1-ylpyridazin-3(2H)-one](/img/structure/B5666000.png)

![5-[5-(1-isopropyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-3-yl]-1H-benzimidazole](/img/structure/B5666022.png)
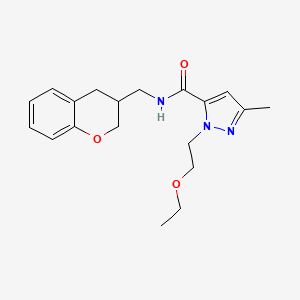
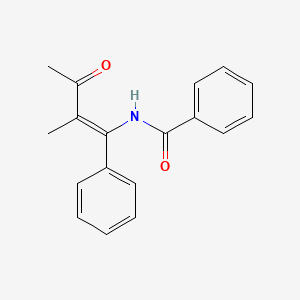
![2-(2-phenyl-1H-imidazol-1-yl)-N-[1-phenyl-2-(1H-pyrazol-1-yl)ethyl]acetamide](/img/structure/B5666055.png)
![3-({(3R*,4R*)-3-(hydroxymethyl)-4-[(4-methylpiperazin-1-yl)methyl]pyrrolidin-1-yl}carbonyl)-2-methyl-6,7-dihydro-1-benzofuran-4(5H)-one](/img/structure/B5666059.png)
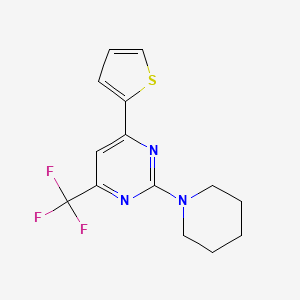
![ethyl 3,6-diamino-5-cyano-4-phenylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B5666068.png)